1-(2-Methoxy-2-phenylethyl)piperazine
Overview
Description
1-(2-Methoxy-2-phenylethyl)piperazine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . It is characterized by a piperazine ring substituted with a 2-methoxy-2-phenylethyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
The mode of action of 1-(2-Methoxy-2-phenylethyl)piperazine is not well-documented in the literature. As a piperazine derivative, it may interact with its targets by binding to specific receptors or enzymes, thereby modulating their activity. The exact nature of these interactions and the resulting changes in cellular function are yet to be determined .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would depend on the compound’s specific targets and the nature of its interactions with these targets .
Biochemical Analysis
Preparation Methods
The synthesis of 1-(2-Methoxy-2-phenylethyl)piperazine typically involves the alkylation of piperazine with 2-methoxy-2-phenylethyl halides under controlled conditions. One common method includes the reaction of piperazine with 2-methoxy-2-phenylethyl chloride in the presence of a base such as sodium hydroxide . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Methoxy-2-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxy-2-phenylethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: This compound is used in the study of biological systems, particularly in understanding the interactions of piperazine derivatives with biological targets.
Comparison with Similar Compounds
1-(2-Methoxy-2-phenylethyl)piperazine can be compared with other piperazine derivatives such as:
1-(3-Chlorophenyl)piperazine (mCPP): Known for its psychoactive properties and use in research on serotonin receptors.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with other compounds for its stimulant effects.
Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
IUPAC Name |
1-(2-methoxy-2-phenylethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13(12-5-3-2-4-6-12)11-15-9-7-14-8-10-15/h2-6,13-14H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIGKZBUYCQJKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1CCNCC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70986327 | |
Record name | 1-(2-Methoxy-2-phenylethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70986327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6722-54-9 | |
Record name | 1-(2-Methoxy-2-phenylethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6722-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxyphenethyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006722549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Methoxy-2-phenylethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70986327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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